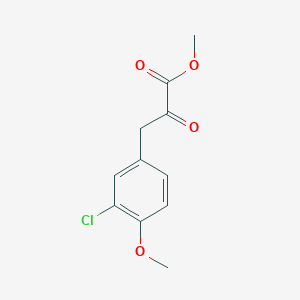
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a chloro and methoxy substituted phenyl ring attached to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(3-chloro-4-methoxyphenyl)-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with a nucleophile. The presence of the chloro and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an ester group.
4-Methoxyphenyl isocyanate: Lacks the chloro substituent but has a similar phenyl ring with a methoxy group.
Uniqueness
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate is unique due to the combination of its ester, chloro, and methoxy functional groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Biological Activity
Methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H12ClO3
- Molecular Weight : 232.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes that are critical in metabolic pathways, thereby affecting the growth and survival of cells.
- Receptor Binding : The compound can bind to receptors involved in inflammatory responses and cancer progression, leading to altered cellular responses.
Biological Activity and Therapeutic Applications
This compound has been investigated for various therapeutic applications, including:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (e.g., MDA-MB-231) and colon cancer cells. The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.1 | Apoptosis induction via caspases |
| Hs578T | 7.24 | Cell cycle arrest |
| BT-20 | 1.06 | Apoptosis induction |
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial for conditions like arthritis.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, with accompanying increases in apoptotic markers (caspase activation) observed after 72 hours of treatment .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 3-(3-chloro-4-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
CERZAHLRDPDGTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















